N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O and its molecular weight is 381.439. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
One significant application of triazoloquinazolinone-based compounds, which are closely related to the chemical structure , involves their role as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have been identified for their potent anticancer activity across a range of cancer cell lines, notably through the inhibition of tubulin assembly and inducing cell shape changes consistent with vasculature damaging activity, highlighting their potential as anticancer therapies (Driowya et al., 2016).
Antimicrobial Activities
Triazoloquinazolinone derivatives have also demonstrated antimicrobial properties, with some compounds showing significant activity against various microorganisms. This suggests a potential application in treating infections or as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).
Adenosine Antagonists
Another area of application is in the development of adenosine antagonists. These compounds have been explored for their potential in treating disorders related to adenosine receptor activity, such as cardiovascular diseases, and possibly as novel rapid-onset antidepressants due to their high affinity and selectivity for adenosine receptors (Francis et al., 1988). Additionally, modifications to these molecules have led to the discovery of highly selective human A3 receptor antagonists, suggesting their utility in a range of therapeutic applications (Kim et al., 1996).
Anticancer Activity
The synthesis of new triazoloquinazoline-derived ureas has shown promising anticancer activity, with certain derivatives displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This further reinforces the potential of such compounds in cancer therapy (Reddy et al., 2015).
H1-antihistaminic Agents
Additionally, certain 1-substituted triazoloquinazolinones have been identified as potent H1-antihistaminic agents, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have shown promising anti-hiv and antibacterial activities , suggesting that this compound may interact with proteins or enzymes involved in these biological processes.
Mode of Action
This interaction could inhibit or enhance the activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Given its reported anti-hiv and antibacterial activities , it is plausible that the compound interferes with pathways related to these biological processes.
Result of Action
The compound’s reported anti-hiv and antibacterial activities suggest that it may inhibit the growth of hiv and certain bacteria, potentially by interfering with essential biological processes .
Biochemical Analysis
Biochemical Properties
N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to interact with a variety of enzymes and receptors in the biological system . These interactions are likely due to the presence of the triazole nucleus, which is capable of binding readily in the biological system .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGEXGLWWQAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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